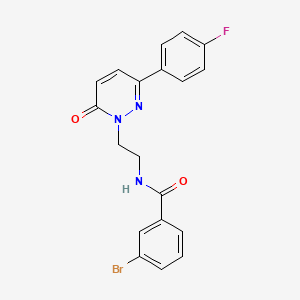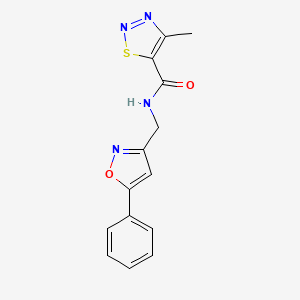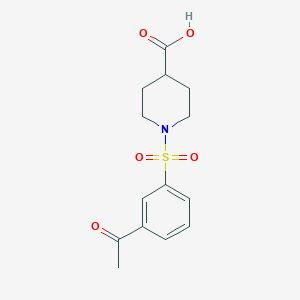
3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a fluorophenyl group, which can contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a benzamide group, and a fluorophenyl group. The bromine atom on the third position of the benzamide ring is a notable feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a bromine atom and a fluorine atom could make the compound relatively dense and possibly volatile .Aplicaciones Científicas De Investigación
Synthesis Process and Structure Analysis A comprehensive study on the synthesis and biological evaluation of various benzamide derivatives has been conducted. For instance, the synthesis of triazolo-/thiadiazolo-benzoxazines involved cyclization reactions and subsequent reactions to produce various compounds with elucidated structures based on spectral and chemical analyses. These compounds were investigated for antibacterial activities against both Gram-positive and Gram-negative bacteria, with ampicillin trihydrate used as a standard drug (Dabholkar & Gavande, 2012).
Antipathogenic Activity Acylthioureas, including various benzamide derivatives, have been synthesized and characterized, demonstrating significant anti-pathogenic activity, particularly against bacterial strains known for their biofilm-forming capabilities. These findings underscore the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine revealed the importance of a fluorine atom at the 4th position of the benzoyl group in enhancing antimicrobial activity. These compounds exhibited significant activity against various bacterial and fungal strains, emphasizing the role of specific atomic substitutions in biological activity (Desai, Rajpara, & Joshi, 2013).
Broad Spectrum Antimicrobial and Antifungal Activity Novel Linezolid like analogues were synthesized and characterized, revealing promising broad spectrum antimicrobial and antifungal activities. This study highlighted how the addition of different functional groups and electron-withdrawing elements like fluorine, bromine, and chlorine can significantly influence the biological activity of these compounds (Rajurkar & Pund, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c20-15-3-1-2-14(12-15)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-6-16(21)7-5-13/h1-9,12H,10-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMVQTNXISJLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene](/img/structure/B2643233.png)
![N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride](/img/structure/B2643234.png)
![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)


![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)
![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2643252.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)
